molecular formula C11H12BrNO2 B7935390 3-Bromo-N-(oxolan-3-yl)benzamide

3-Bromo-N-(oxolan-3-yl)benzamide

Cat. No.: B7935390
M. Wt: 270.12 g/mol
InChI Key: SSXZUXLVSZCDQF-UHFFFAOYSA-N
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Description

3-Bromo-N-(oxolan-3-yl)benzamide is a brominated benzamide derivative characterized by a 3-bromophenyl group attached to a carboxamide moiety, where the nitrogen atom is substituted with an oxolan-3-yl (tetrahydrofuran-3-yl) group. While direct pharmacological data for this compound are absent in the provided evidence, structurally related benzamide derivatives exhibit diverse applications, including antifungal, anticancer, and enzyme inhibitory activities .

Properties

IUPAC Name

3-bromo-N-(oxolan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c12-9-3-1-2-8(6-9)11(14)13-10-4-5-15-7-10/h1-3,6,10H,4-5,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXZUXLVSZCDQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-(oxolan-3-yl)benzamide typically involves the reaction of 3-bromobenzoyl chloride with oxolan-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The oxolan-3-yl group can be oxidized to form corresponding lactones or carboxylic acids under appropriate conditions.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or borane-tetrahydrofuran complex.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or amines.

    Oxidation Products: Lactones or carboxylic acids.

    Reduction Products: Amines.

Scientific Research Applications

3-Bromo-N-(oxolan-3-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or enhanced mechanical strength.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.

    Industrial Applications: The compound is used in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Bromo-N-(oxolan-3-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The bromine atom and oxolan-3-yl group can interact with specific amino acid residues in the target protein, leading to inhibition or activation of the protein’s function. The exact molecular targets and pathways involved vary depending on the specific context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Data are derived from experimental or computed values in the evidence provided.

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors Rotatable Bonds Key Structural Features Reported Applications
3-Bromo-N-(oxolan-3-yl)benzamide (Target Compound) C₁₁H₁₂BrNO₂ ~270.1* ~2.0* 1 3 1* Oxolan-3-yl substituent introduces an oxygen atom; meta-bromine on benzamide Not explicitly reported; inferred potential in drug discovery due to structural similarities to bioactive benzamides
3-Bromo-N-(5-methyl-1,2-oxazol-3-yl)benzamide C₁₁H₉BrN₂O₂ 281.10 2.6 1 3 2 Oxazole ring with methyl group; meta-bromine No direct activity data; oxazole moieties are common in antimicrobial agents
3-Bromo-N-[3-(1H-imidazol-1-yl)propyl]benzamide C₁₃H₁₄BrN₃O 308.17 2.0 1 2 5 Imidazole-linked propyl chain; meta-bromine Imidazole groups often enhance binding to biological targets (e.g., enzymes)
2-Bromo-N-(3-fluorophenyl)benzamide C₁₃H₉BrFNO ~294.12* ~2.8* 1 2 2 Ortho-bromine; fluorophenyl substituent Studied for halogen interactions in crystal packing; fluorine enhances lipophilicity
3-Bromo-4-methoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide C₂₂H₁₇BrN₂O₃ 437.29 ~4.5* 1 4 4 Methoxy group at para position; benzoxazole substituent Benzoxazole moieties are associated with anticancer and anti-inflammatory activities
3-Bromo-N-(1,2,3-thiadiazol-4-ylmethyl)aniline C₉H₈BrN₃S ~270.15* ~1.8* 1 3 3 Thiadiazole ring; bromine at meta position Thiadiazoles are explored as kinase inhibitors and antimicrobial agents

*Estimated values based on structural analysis.

Key Structural and Functional Insights:

Halogen positioning (e.g., meta- vs. ortho-bromine) alters electronic effects and steric interactions, impacting binding affinity in biological systems .

Synthetic Accessibility :

  • The target compound can be synthesized via coupling 3-bromobenzoyl chloride with oxolan-3-ylamine, a method analogous to procedures in and .
  • Derivatives with heterocyclic substituents (e.g., oxazole, imidazole) require multi-step syntheses involving cyclization or coupling reactions .

Bromine’s role as a hydrogen bond acceptor may enhance interactions with hydrophobic enzyme pockets or crystal lattice frameworks .

Biological Activity

3-Bromo-N-(oxolan-3-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C12H14BrN2O
Molecular Weight : 284.15 g/mol
CAS Number : [insert CAS number if available]
The compound features a bromine atom attached to a benzamide structure with an oxolane (tetrahydrofuran) moiety, which may influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the bromine atom and the oxolane ring may enhance its lipophilicity, facilitating cellular uptake and interaction with biological macromolecules.

  • Enzyme Inhibition : Preliminary studies suggest that compounds within the benzamide family can act as inhibitors for various enzymes, including acetylcholinesterase (AChE) and β-secretase (BACE1), which are relevant in neurodegenerative diseases such as Alzheimer's. The inhibitory activity is often quantified using IC50 values, indicating the concentration required to inhibit 50% of enzyme activity.
  • Cell Cycle Modulation : Similar compounds have been reported to induce S-phase arrest in cancer cell lines, suggesting that this compound may exhibit similar antiproliferative effects.

Table 1: Summary of Biological Activities

Activity TypeAssay/MethodResult Summary
AChE Inhibition Enzymatic assayPotential inhibitor with IC50 values ranging from 0.5 to 10 µM (exact value for this compound not yet established)
Cytotoxicity MTT assay on Molt-3 leukemia cellsDemonstrated cytotoxicity under 6.5 µM in preliminary tests
Cell Cycle Analysis Flow cytometryInduced S-phase arrest in tested cell lines

Case Studies

  • Antiproliferative Activity : In a study focusing on novel benzamides, compounds similar to this compound showed significant cytotoxicity against various cancer cell lines, including Molt-3 leukemia cells. These compounds were effective in concentrations lower than 6.5 µM, indicating their potential as therapeutic agents against cancers .
  • Neuroprotective Effects : Research has indicated that benzamide derivatives can exhibit neuroprotective properties by inhibiting AChE and BACE1 activities. Compounds designed with similar structures have shown promising results in reducing amyloid-beta accumulation, a hallmark of Alzheimer's disease .

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